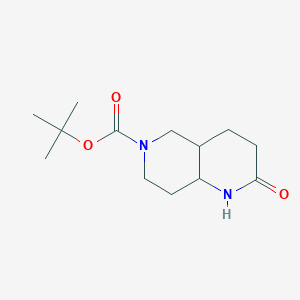

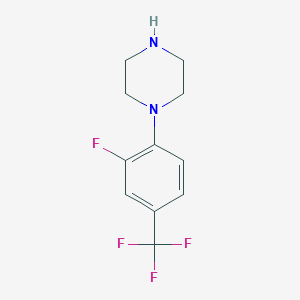

2,2,2-trifluoroethyl N-(4-phenyl-1,3-thiazol-2-yl)carbamate

Übersicht

Beschreibung

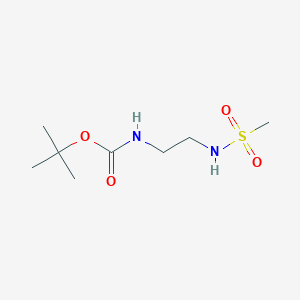

“2,2,2-trifluoroethyl N-(4-phenyl-1,3-thiazol-2-yl)carbamate” is a compound that contains a trifluoroethyl group and a thiazole ring . Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The trifluoroethyl group is derived from 2,2,2-Trifluoroethanol, a colourless, water-miscible liquid .

Molecular Structure Analysis

The molecular structure of “this compound” would be characterized by the presence of a trifluoroethyl group and a thiazole ring . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Wissenschaftliche Forschungsanwendungen

Luminescence Applications

Compounds with carbazole groups have been synthesized and explored for their luminescent properties. For instance, carbazole-based β-diketones and their europium(III) complexes show intense red emission under blue-light excitation, indicating their potential as visible-light excitable red phosphors for luminescence applications (He et al., 2009). This suggests that derivatives of carbazole, potentially including 2,2,2-trifluoroethyl N-(4-phenyl-1,3-thiazol-2-yl)carbamate, may be explored for their luminescent properties in applications ranging from lighting to optical devices.

Detection of Explosives

Novel fluorescent polymers, such as poly(2,7-carbazole)s, have been utilized for the detection of explosive compounds like TNT and DNT, showcasing high recycled fluorescence quenching sensitivity (Nie et al., 2011). The strong electron donating ability and the weaker interaction between polymer chains, attributed to the bulky side chain, could provide a framework for the incorporation of this compound in the development of sensitive materials for explosive detection.

Electrochromic Applications

The electrochemical synthesis of polycarbazole films from N-phenyl-3,6-bis(N-carbazolyl)carbazoles demonstrates significant electrochromic behavior, changing color upon oxidation. Such films have potential in the development of smart windows, displays, and other electrochromic devices (Hsiao & Lin, 2016). This application area could be relevant for exploring the electrochemical properties of this compound derivatives.

Organic Light-Emitting Diodes (OLEDs)

Carbazole derivatives have been investigated for their use in OLEDs due to their high thermal stability, amorphous nature, and luminescent properties. Their application in devices has shown promising performance, suggesting that similar compounds might also be useful in enhancing the efficiency of OLEDs (Thomas et al., 2001). This indicates a potential avenue for research into the use of this compound in electronic and photonic applications.

Polymer Solar Cells

Alternating copolymers incorporating carbazole units have been synthesized and used as donor materials for high-efficiency polymer solar cells. These materials show a promising performance, indicating the potential of carbazole derivatives in the field of renewable energy (Qin et al., 2009). This suggests that the photovoltaic properties of this compound could be explored further for application in solar energy technologies.

Eigenschaften

IUPAC Name |

2,2,2-trifluoroethyl N-(4-phenyl-1,3-thiazol-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3N2O2S/c13-12(14,15)7-19-11(18)17-10-16-9(6-20-10)8-4-2-1-3-5-8/h1-6H,7H2,(H,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIPKPJLCVVWAFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzyl N-[(cyclopropylcarbamoyl)methyl]carbamate](/img/structure/B1531072.png)

![Methyl 3-[(1,3-benzoxazol-2-yl)amino]propanoate](/img/structure/B1531081.png)

![tert-butyl N-[1-(3,3,3-trifluoropropanoyl)piperidin-4-yl]carbamate](/img/structure/B1531089.png)